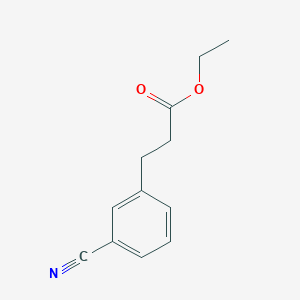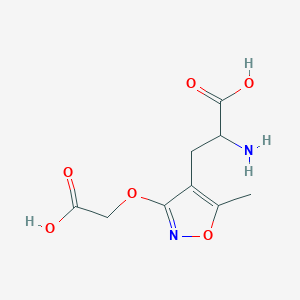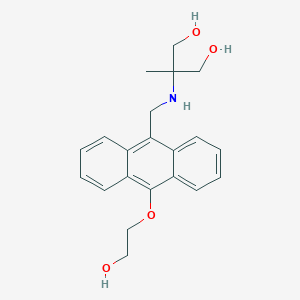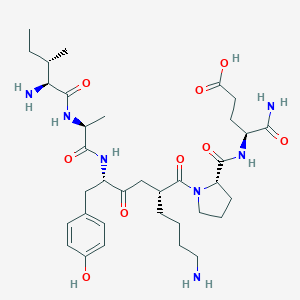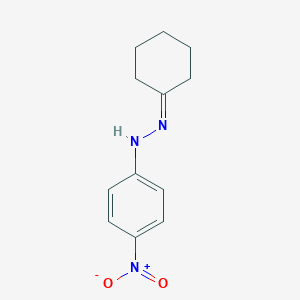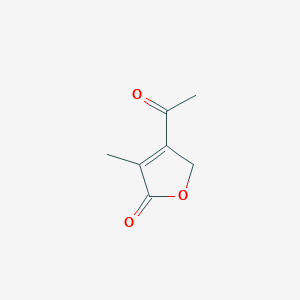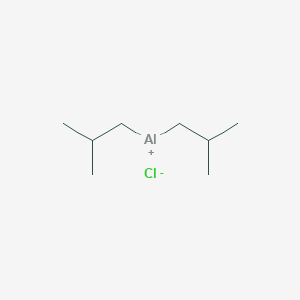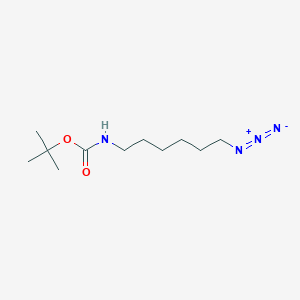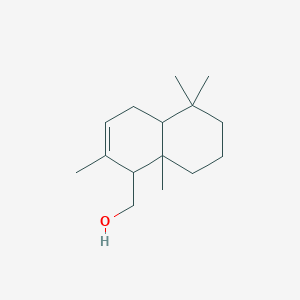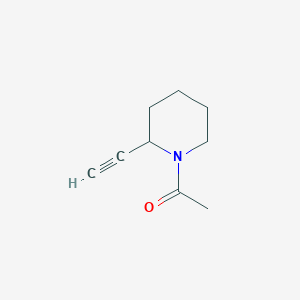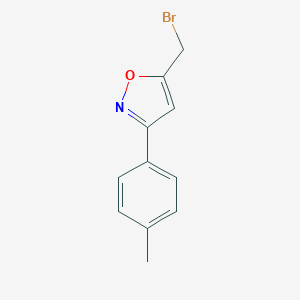
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Vue d'ensemble
Description
“5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” is a chemical compound with the molecular formula C11H10BrNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The synthesis of 2-substituted-4 (3H)-quinazolinone, 3-substitified-4 (3H)-quinazolinone, and 2,3-disubstituted-4 (3H)-quinazolinone derivatives has been summarized .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole” consists of a bromomethyl group attached to a 1,2-oxazole ring, which is further substituted with a 4-methylphenyl group .
Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The compound can undergo free radical bromination, nucleophilic substitution, and oxidation .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole and related compounds have been extensively studied for their synthetic applications. 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl variant, are effective reactive scaffolds used for synthetic elaboration at the 2-position, leading to the preparation of various alkylamino, alkylthio, and alkoxy-(methyl) oxazoles. The bromomethyl analogue is notably more reactive than its chloromethyl counterparts and has been used in the C-alkylation of stabilized carbanions, exemplified by the synthesis of Oxaprozin (Patil & Luzzio, 2016).
Applications in Pharmaceutical Synthesis
These oxazole derivatives have found applications in the synthesis of pharmaceutical compounds. For instance, N2-hydroxymethyl and N2-aminomethyl derivatives of certain oxazole compounds have been prepared and evaluated for their antibacterial activity against various bacterial strains (Plech et al., 2011). Another example includes the synthesis of 3-aminopyrroles and oxazoles, which were tested for anticonvulsant activity, showing considerable activity with a lack of neurotoxicity. One compound, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, was particularly active in this regard (Unverferth et al., 1998).
Material Science and Electronics
In the field of material science and electronics, oxazole derivatives are employed for their electro-optical properties. The structural, electro-optical, charge transport, and nonlinear optical properties of specific oxazole derivatives, like 4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, have been studied for applications ranging from organic light emitting diodes to photovoltaic materials. These compounds exhibit intra-molecular charge transfer and favorable electron reorganization energy, indicating potential as electron transport materials in OLEDs (Irfan et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled .
Propriétés
IUPAC Name |
5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJQQSZPBCSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440814 | |
| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |
CAS RN |
129135-66-6 | |
| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



